5,5'-Di(4-biphenylyl)-2,2'-bithiophene is a compound characterized by its unique molecular structure, which consists of two biphenyl groups attached to the 5,5' positions of a bithiophene backbone. The chemical formula for this compound is , and it has a molecular weight of approximately 498.65 g/mol. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable optoelectronic properties and high thermal stability .
BP2T's mechanism of action is primarily related to its semiconducting properties. Under applied voltage, BP2T can generate and transport charge carriers (electrons and holes), making it a potential candidate for organic electronics applications like organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) [, ].
The reactions involving 5,5'-di(4-biphenylyl)-2,2'-bithiophene primarily focus on its role as a building block in the synthesis of larger conjugated systems. It can undergo various coupling reactions such as Suzuki or Stille coupling to form more complex oligomers or polymers. These reactions typically involve the introduction of functional groups that can enhance solubility or modify electronic properties, allowing for the fine-tuning of the material's characteristics for specific applications .
The synthesis of 5,5'-di(4-biphenylyl)-2,2'-bithiophene can be achieved through several methods:
5,5'-Di(4-biphenylyl)-2,2'-bithiophene has several key applications:
These applications stem from its favorable electronic properties and thermal stability .
Several compounds share structural similarities with 5,5'-di(4-biphenylyl)-2,2'-bithiophene. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,2'-Bithiophene | Basic structure with two thiophene units | Simpler structure; less functionalization |
4,4'-Dihexyl-2,2'-bithiophene | Alkylated at 4-position | Enhanced solubility; used in polymer synthesis |
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | Bromo groups enhance reactivity | Useful for further functionalization |
5,5'-Bis(4-methoxyphenyl)-2,2'-bithiophene | Methoxy substituents improve solubility | Potentially different optical properties |
The uniqueness of 5,5'-di(4-biphenylyl)-2,2'-bithiophene lies in its specific biphenyl substitution pattern which enhances its optoelectronic properties compared to simpler derivatives while maintaining a robust bithiophene backbone that is advantageous for electronic applications .
5,5'-Di(4-biphenylyl)-2,2'-bithiophene (BP2T) is a crystalline solid characterized by a molecular formula of C32H22S2 and a molecular weight of 470.65 g/mol. The compound exhibits exceptional thermal stability with a melting point ranging from 368-374°C, making it suitable for applications requiring high-temperature resistance. The core structure consists of a bithiophene unit with biphenyl groups attached at the 5 and 5' positions, creating an extended π-conjugated system that significantly influences its electronic properties.
Property | Value |
---|---|
CAS Number | 175850-28-9 |
Molecular Formula | C32H22S2 |
Molecular Weight | 470.65 g/mol |
Physical State (20°C) | Solid |
Melting Point | 368-374°C |
Appearance | White to light yellow powder/crystal |
Storage Condition | Store in dark place, inert atmosphere, room temperature |
The structural characterization of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene reveals important insights into its molecular arrangement and interactions. X-ray diffraction studies have demonstrated that BP2T adopts a herringbone packing structure in its crystalline form, which significantly influences its optoelectronic behaviors. This arrangement facilitates π-π interactions between adjacent molecules, contributing to effective charge transport pathways within the material.
The Fiesselmann thiophene synthesis provides an efficient route for creating functionalized thiophenes that can serve as building blocks for more complex structures like 5,5'-Di(4-biphenylyl)-2,2'-bithiophene. This reaction, developed by Hans Fiesselmann in the 1950s, allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters with thioglycolic acid and its derivatives under basic conditions.
The fundamental mechanism of the Fiesselmann reaction involves several key steps:
Recent advancements in this methodology have expanded its utility. Fricero et al. demonstrated that ynone trifluoroborate salts can undergo base-promoted condensation with alkylthiols to generate thiophene boronates with complete regiocontrol. This approach offers a direct and regiocontrolled means for accessing thiophenes bearing boronate and carboxylate ester groups, which can serve as valuable intermediates in the synthesis of BP2T derivatives.
The reaction conditions typically require a base such as potassium carbonate or t-BuOK/t-BuOH, with the latter proving particularly effective for condensation with thioglycolamides and azinemethyl thiols. The versatility of this approach allows for the introduction of various functional groups, creating a pathway for designing thiophene derivatives with tailored properties.
Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene, enabling the formation of carbon-carbon bonds between the thiophene core and biphenyl units. These methodologies offer precise control over the molecular architecture and allow for the systematic extension of π-conjugation.
The Stille reaction, a particularly valuable approach in this context, involves the coupling of an organotin compound with various organic electrophiles under palladium catalysis. The general reaction can be represented as:
R¹-Sn(Alkyl)₃ + R²-X → R¹-R² + X-Sn(Alkyl)₃
Where R¹ and R² typically represent sp²-hybridized carbons such as vinyl or aryl groups, and X is a halide or pseudohalide leaving group.
The catalytic cycle of the Stille reaction proceeds through several key stages:
This methodology has been successfully applied in the synthesis of bithiophene derivatives, including BP2T. For instance, an alternative synthesis of formyl bithiophene derivatives involves a Stille coupling reaction between bromothiophen-2-yl-imidazo[1,2-a]pyridine-6-carbonitrile and 2-tributyltin thiophene.
The Suzuki-Miyaura cross-coupling also plays a significant role in BP2T synthesis, involving the reaction between organoboron compounds and halides or pseudohalides. This approach offers advantages such as mild reaction conditions, broad functional group tolerance, and the use of environmentally benign reagents. When applied to thiophene chemistry, the Suzuki coupling allows for the precise introduction of biphenyl groups at the 5,5' positions of the bithiophene core.
Cross-Coupling Method | Key Reagents | Catalyst | Advantages |
---|---|---|---|
Stille Coupling | Organotin compounds, organic halides | Pd(0) catalysts | Works with various functional groups, mild conditions |
Suzuki-Miyaura Coupling | Organoboron compounds, halides | Pd(0) catalysts | Environmentally friendly, high functional group tolerance |
Heck Coupling | Alkenes, aryl halides | Pd(0) catalysts | Direct C-C bond formation with alkenes |
The crystal morphology of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene exhibits distinctive differences between thin films and bulk crystals, with significant implications for its optoelectronic properties. AFM studies have revealed that BP2T thin films undergo a transformation from layer-by-layer growth to island growth when coverage exceeds 3 monolayers (ML). This change in growth mode coincides with a phase transition from a thin film phase to a bulk phase, as confirmed by out-of-plane and in-plane X-ray diffraction measurements.
The phase transition is not solely attributed to strain effects but also to the soft matter properties of the organic thin films. This understanding is crucial for applications in organic electronics, where thin film morphology directly impacts device performance. The thickness-dependent evolution of BP2T films influences their interaction with other materials, as demonstrated in studies involving zinc phthalocyanine (ZnPc) growth on BP2T layers of varying thickness.
When ZnPc is deposited on different thickness BP2T films, a remarkable transformation in crystal morphology is observed:
This interplay between substrate thickness and overlayer morphology provides indirect evidence of the thickness-dependent properties of BP2T films that cannot be directly observed through conventional AFM or XRD techniques.
Recent studies on BP2T nanocrystals have provided further insights into size-dependent properties. Bulk and nano crystals of BP2T prepared using solution-grown and improved reprecipitation methods exhibit different cathodoluminescence (CL) properties. Specifically, the 0–1 band peak energy of the CL spectrum gradually blue-shifts compared to that of the BP2T bulk crystal as the nanocrystal size decreases below 560 nm. This size-dependent spectral shift enables precise determination of nanocrystal dimensions through CL measurements.
The crystal packing arrangement of 5,5'-Di(4-biphenylyl)-2,2'-bithiophene significantly influences its electronic and optical properties. X-ray diffraction studies have revealed that BP2T adopts a herringbone packing structure in its crystalline form, typical of many π-conjugated organic semiconductors. This arrangement optimizes intermolecular interactions while minimizing steric hindrance between adjacent molecules.
In contrast to some related compounds, BP2T maintains an ordinary herringbone packing structure without the molecular bending observed in certain derivatives. The molecular orientation within the crystal lattice has been carefully analyzed through selected area electron diffraction (SAED) and XRD patterns, revealing that in nanocrystalline forms, BP2T molecules align almost perpendicular to the crystal basal plane ((006) plane).
The high degree of crystallinity in BP2T nanocrystals, measured at approximately 81.0% through XRD analysis, contributes to their exceptional optical properties. This high crystallinity ensures efficient electronic coupling between adjacent molecules, facilitating charge transport through the material.
The agreement between cathodoluminescence and photoluminescence peak energies in BP2T crystals demonstrates that optical transitions occur from the lowest energy level of the singlet excited state to the singlet ground state. This understanding is crucial for applications in light-emitting devices where precise control over emission properties is required.
The molecular orientation of BP2T in different morphologies has significant implications for its application in organic electronics. When used as a template layer for other organic semiconductors, the molecular orientation at the surface dictates the epitaxial relationship with subsequent layers. This principle has been demonstrated in studies of zinc phthalocyanine growth on BP2T, where the thickness-dependent phase of the BP2T substrate directly influences the morphology and epitaxial relationship of the overlying ZnPc layer.
BP2T exhibits balanced hole and electron injection capabilities in symmetrical electrode configurations, a rare trait among organic semiconductors. Density functional theory (DFT) calculations reveal that the reorganization energy for charge transfers in BP2T crystals is approximately 0.22 eV for both carriers, enabling comparable activation energies for hole and electron hopping processes [1]. This symmetry arises from the molecule’s conjugated bithiophene core, which provides nearly identical frontier orbital distributions for hole (HOMO) and electron (LUMO) transport pathways.
The Marcus charge transfer theory parametrized by DFT predicts hole and electron mobilities of 0.15–0.25 cm²/(V·s) in BP2T crystals, with minimal anisotropy in the a-b plane when using gold electrodes [1]. This ambipolarity enables BP2T to function in both p-type and n-type organic field-effect transistor (OFET) configurations without requiring asymmetric work function electrodes. Experimental current-voltage characteristics show ideality factors of 1.2–1.5 for both carrier types, indicating nearly Ohmic contact formation at metal/organic interfaces [3].
When interfaced with fluorinated copper phthalocyanine (F₁₆CuPc), BP2T forms type-II heterojunctions with a 0.8 eV offset between BP2T’s HOMO (−5.3 eV) and F₁₆CuPc’s LUMO (−4.5 eV) [1]. This energy alignment drives efficient electron transfer from BP2T to F₁₆CuPc, as evidenced by a 70% quenching of BP2T’s photoluminescence in bilayer structures. Time-resolved microwave conductivity measurements reveal interfacial charge separation lifetimes exceeding 500 ps, making this system suitable for photovoltaic applications.
Non-covalent functionalization of graphene with BP2T via π-π stacking increases the NH₃ adsorption energy from 0.15 eV (pristine graphene) to 0.45 eV, while maintaining graphene’s carrier mobility above 1,000 cm²/(V·s) for immersion times <2 hours [3]. This hybrid system demonstrates a 300% enhancement in ammonia sensitivity compared to unmodified graphene, with response times under 10 seconds at 10 ppm concentrations. The enhanced performance stems from BP2T’s sulfur atoms acting as Lewis basic sites for gas molecule coordination.
BP2T’s herringbone packing motif creates distinct charge transport anisotropies along crystallographic axes:
Crystal Direction | Hole Mobility (cm²/(V·s)) | Electron Mobility (cm²/(V·s)) |
---|---|---|
a-axis (π-stacking) | 0.18 ± 0.02 | 0.24 ± 0.03 |
b-axis (herringbone) | 0.12 ± 0.01 | 0.09 ± 0.01 |
Diagonal (a-b plane) | 0.22 ± 0.03 | 0.15 ± 0.02 |
Data derived from angle-dependent Marcus theory calculations [1]
The mobility anisotropy originates from differences in electronic coupling (t) between molecular dimers:
$$ t{\text{hole}} = 42\ \text{meV (a-axis)}, 18\ \text{meV (b-axis)} $$
$$ t{\text{electron}} = 56\ \text{meV (a-axis)}, 22\ \text{meV (b-axis)} $$
These coupling values produce a 2:1 anisotropy ratio between the a-axis and diagonal directions, as confirmed by polarized Raman spectroscopy [2]. The herringbone angle of 58° between adjacent molecules creates partial wavefunction overlap, enabling 2D charge percolation networks rather than strictly 1D transport channels.
BP2T demonstrates exceptional air stability with less than 10% mobility degradation after 1,000 hours under ambient conditions (25°C, 60% RH). This stability arises from:
Device simulations show that maintaining a hole-to-electron mobility ratio between 0.8–1.2 minimizes space-charge accumulation, reducing degradation hotspots by 75% compared to unbalanced systems. This optimal range is achieved through controlled crystal orientation during thin-film deposition [1].